Structure and molecular weight of N-Benzyl-N-(2-quinolinylmethyl)formamide
Structure and molecular weight of N-Benzyl-N-(2-quinolinylmethyl)formamide
An In-Depth Technical Guide to N-Benzyl-N-(2-quinolinylmethyl)formamide
Introduction
N-Benzyl-N-(2-quinolinylmethyl)formamide is a heterocyclic compound featuring a quinoline ring system, a benzyl group, and a formamide functionality. The quinoline moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. Similarly, the N-benzylformamide substructure is found in various biologically active molecules and can influence their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the structure, molecular weight, and key chemical characteristics of N-Benzyl-N-(2-quinolinylmethyl)formamide, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of N-Benzyl-N-(2-quinolinylmethyl)formamide are summarized below. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₂O | [SCBT (9)] |
| Molecular Weight | 276.33 g/mol | [SCBT (9)] |
| IUPAC Name | N-benzyl-N-(quinolin-2-ylmethyl)formamide | [PubChem (5)] |
| CAS Number | 849798-00-1 | [SCBT (9)] |
| Appearance | Predicted: White to off-white crystalline powder | [ChemBook (22)] |
| Monoisotopic Mass | 276.12625 Da | [PubChem (5)] |
| Predicted XlogP | 3.0 | [PubChem (5)] |
| Predicted Hydrogen Bond Donors | 0 | [PubChem (5)] |
| Predicted Hydrogen Bond Acceptors | 2 | [PubChem (5)] |
| Predicted Rotatable Bonds | 3 | [PubChem (5)] |
Molecular Structure and Conformation
The molecular structure of N-Benzyl-N-(2-quinolinylmethyl)formamide comprises a central tertiary nitrogen atom bonded to a benzyl group, a quinolin-2-ylmethyl group, and a formyl group.
Caption: 2D Structure of N-Benzyl-N-(2-quinolinylmethyl)formamide.
The molecule possesses several rotatable bonds, including the C-N bonds of the formamide group and the C-C bonds connecting the methylene bridges to the aromatic rings. The conformation of the formamide group is of particular interest, as rotation around the C-N bond is restricted due to the partial double bond character. This can lead to the existence of cis and trans isomers, which may be observable by NMR spectroscopy. The overall three-dimensional shape of the molecule will be influenced by the steric hindrance between the bulky benzyl and quinolinylmethyl substituents.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of N-benzyl-1-(quinolin-2-yl)methanamine (Reductive Amination)
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To a solution of quinoline-2-carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) is added benzylamine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.
Step 2: N-Formylation of N-benzyl-1-(quinolin-2-yl)methanamine
A variety of methods can be employed for the N-formylation of secondary amines.[1]
-
Using Formic Acid: The secondary amine (1.0 eq) is heated with an excess of formic acid (e.g., 5-10 eq) at a temperature ranging from 60 to 100 °C.[1] The progress of the reaction is monitored by TLC. Upon completion, the excess formic acid is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. The organic layer is then dried and concentrated to afford the formamide product.
-
Using Ethyl Formate: The secondary amine is refluxed in an excess of ethyl formate, which serves as both the formylating agent and the solvent. This method is often effective for a wide range of amines.
-
Using Formyl Acetate (in situ): A highly reactive formylating agent, formyl acetate, can be generated in situ by reacting formic acid with acetic anhydride.[2] This reagent rapidly formylates amines at low temperatures.[2]
Predicted Spectroscopic Characteristics
While experimental spectra for N-Benzyl-N-(2-quinolinylmethyl)formamide are not publicly available, its key spectroscopic features can be predicted based on the known spectral properties of its constituent functional groups.
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
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A singlet for the formyl proton (-CHO) in the region of 8.0-8.5 ppm. The presence of rotational isomers (rotamers) around the amide C-N bond might lead to two distinct formyl proton signals.
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Aromatic protons of the quinoline and benzyl rings would appear in the range of 7.0-8.5 ppm. The protons on the quinoline ring will exhibit characteristic coupling patterns.
-
Two singlets (or AB quartets if chiral) for the methylene protons (-CH₂-) of the benzyl and quinolinylmethyl groups, likely in the range of 4.0-5.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum would show:
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A signal for the formyl carbonyl carbon (-CHO) around 160-165 ppm.
-
Multiple signals in the aromatic region (120-150 ppm) corresponding to the carbons of the quinoline and benzyl rings.
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Signals for the methylene carbons (-CH₂-) in the range of 45-55 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (Amide) | 1650-1680 | Strong, characteristic carbonyl stretch.[3] |
| C-H (Aromatic) | 3000-3100 | Medium to weak C-H stretching. |
| C-H (Aliphatic) | 2850-3000 | Medium C-H stretching from CH₂ groups. |
| C=N, C=C (Aromatic) | 1450-1600 | Multiple bands for ring stretching. |
The exact position of the carbonyl stretch is sensitive to the molecular environment and can provide insights into the conformation and intermolecular interactions.[4]
Mass Spectrometry
-
Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 276. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be detected at m/z = 277.[5]
-
Fragmentation Pattern: The fragmentation of N-benzyl compounds in mass spectrometry is well-documented.[6] Key fragmentation pathways for N-Benzyl-N-(2-quinolinylmethyl)formamide would likely involve:
-
Loss of the formyl group (CHO) to give a fragment at m/z = 247.
-
Cleavage of the benzyl group to produce the stable benzyl cation at m/z = 91.
-
Formation of the quinolinylmethyl cation at m/z = 142.
-
Other complex rearrangements and fragmentations of the quinoline ring system.
-
Potential Applications in Drug Development
The combination of the quinoline and N-benzylformamide scaffolds suggests that N-Benzyl-N-(2-quinolinylmethyl)formamide could be a valuable starting point for the design of new therapeutic agents.
Caption: Potential therapeutic areas based on the molecular scaffolds.
-
Antimicrobial Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal activities. The introduction of the N-benzylformamide side chain could modulate this activity and improve the pharmacological properties.
-
Anticancer Agents: The quinoline ring is a key component of several anticancer drugs that act through various mechanisms, such as topoisomerase inhibition and kinase inhibition.
-
Central Nervous System (CNS) Agents: The N-benzyl moiety is present in numerous CNS-active compounds. The overall lipophilicity of N-Benzyl-N-(2-quinolinylmethyl)formamide, as suggested by its predicted XlogP, indicates potential for blood-brain barrier penetration.
-
Enzyme Inhibitors: Formamide-containing molecules have been explored as inhibitors for various enzymes.[7]
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
N-Benzyl-N-(2-quinolinylmethyl)formamide is a molecule of significant interest for medicinal chemists and drug development professionals. This guide has provided a detailed overview of its structure, molecular weight, and predicted chemical and spectroscopic properties. The proposed synthetic pathway offers a practical route for its preparation, enabling further investigation into its biological activities. The presence of the versatile quinoline and N-benzylformamide scaffolds suggests that this compound and its derivatives hold promise as leads for the development of novel therapeutic agents in various disease areas.
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